molecular formula C8H14Cl2N2 B6219457 2-(aminomethyl)-5-methylaniline dihydrochloride CAS No. 2751615-70-8

2-(aminomethyl)-5-methylaniline dihydrochloride

Cat. No.: B6219457
CAS No.: 2751615-70-8
M. Wt: 209.1
InChI Key:
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Description

2-(aminomethyl)-5-methylaniline dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. This compound is a derivative of aniline, where the amino group is substituted with a methyl group and an aminomethyl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5-methylaniline dihydrochloride typically involves the reaction of 2-(aminomethyl)-5-methylaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Material: 2-(aminomethyl)-5-methylaniline.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(aminomethyl)-5-methylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-methylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)benzimidazole dihydrochloride: This compound has a similar structure but with a benzimidazole ring instead of an aniline ring.

    2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid: This compound has a hydroxy group and an indole ring, making it structurally similar but with different functional groups.

Uniqueness

2-(aminomethyl)-5-methylaniline dihydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

2751615-70-8

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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